molecular formula C7H15BrZn B12335405 Zinc,bromo(1-propylbutyl)-

Zinc,bromo(1-propylbutyl)-

Cat. No.: B12335405
M. Wt: 244.5 g/mol
InChI Key: BMIYJJRKLSBDHQ-UHFFFAOYSA-M
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Description

Zinc,bromo(1-propylbutyl)-: is an organozinc compound with the molecular formula C7H15BrZn . It is also known by its IUPAC name heptan-4-ylzinc (II) bromide . This compound is part of a class of organozinc reagents that are widely used in organic synthesis due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc,bromo(1-propylbutyl)- can be synthesized through the reaction of 1-bromoheptane with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction typically requires an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Industrial Production Methods: While specific industrial production methods for Zinc,bromo(1-propylbutyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Zinc,bromo(1-propylbutyl)- primarily undergoes nucleophilic substitution reactions . It can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds .

Common Reagents and Conditions:

    Electrophiles: Alkyl halides, acyl chlorides, and epoxides.

    Solvents: Tetrahydrofuran (THF), diethyl ether.

    Conditions: Inert atmosphere, low temperatures to moderate temperatures.

Major Products Formed: The major products formed from these reactions are typically alkylated derivatives of the original electrophile. For example, reacting Zinc,bromo(1-propylbutyl)- with an alkyl halide can yield a longer-chain alkane.

Scientific Research Applications

Chemistry: Zinc,bromo(1-propylbutyl)- is used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the Negishi coupling reaction , which is a powerful method for forming C-C bonds between organozinc compounds and organic halides .

Biology and Medicine: drug synthesis and bioconjugation reactions.

Industry: In the industrial sector, Zinc,bromo(1-propylbutyl)- can be used in the synthesis of fine chemicals and pharmaceutical intermediates . Its reactivity makes it a valuable reagent for producing complex organic molecules.

Mechanism of Action

The mechanism by which Zinc,bromo(1-propylbutyl)- exerts its effects involves the nucleophilic attack of the zinc-bound carbon on an electrophilic carbon atom in the substrate. This results in the formation of a new carbon-carbon bond. The zinc atom acts as a Lewis acid , stabilizing the transition state and facilitating the reaction .

Comparison with Similar Compounds

    Zinc,bromo(1-butyl)-: Similar in structure but with a shorter carbon chain.

    Zinc,bromo(1-hexyl)-: Similar in structure but with a different carbon chain length.

    Zinc,bromo(1-octyl)-: Similar in structure but with a longer carbon chain.

Uniqueness: Zinc,bromo(1-propylbutyl)- is unique due to its specific carbon chain length, which can influence its reactivity and the types of products formed in reactions. The presence of the zinc atom also imparts unique properties, such as the ability to participate in Negishi coupling reactions , which are not possible with many other organometallic compounds .

Properties

Molecular Formula

C7H15BrZn

Molecular Weight

244.5 g/mol

IUPAC Name

zinc;heptane;bromide

InChI

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

BMIYJJRKLSBDHQ-UHFFFAOYSA-M

Canonical SMILES

CCC[CH-]CCC.[Zn+2].[Br-]

Origin of Product

United States

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